molecular formula C11H10O2 B8308229 5,8-Dihydro-2-methyl 1,4-naphthoquinone

5,8-Dihydro-2-methyl 1,4-naphthoquinone

Cat. No. B8308229
M. Wt: 174.20 g/mol
InChI Key: HESJAYJHBXCIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dihydro-2-methyl 1,4-naphthoquinone is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dihydro-2-methyl 1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dihydro-2-methyl 1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,8-Dihydro-2-methyl 1,4-naphthoquinone

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-5,8-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-3,6H,4-5H2,1H3

InChI Key

HESJAYJHBXCIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)CC=CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In toluene (30 ml) and acetic acid (5 ml), were dissolved 7.0 g (0,057 mol) of toluquinone, to which 7.6 g (0.14 mol) of 1,3-butadiene were added at -10° C. under stirring. Thereafter, the resultant mixture was gradually heated and stirred further for 3 hours at 40° C. The liquid reaction mixture was washed with water, and an organic layer was dried and concentrated under reduced pressure. Concentrated hydrochloric acid (1 ml) and ethanol (50 ml) were added to the residue, and the mixture was stirred for 1 hour at 40° C. After the liquid reaction mixture was concentrated under reduced pressure, the residue was dissolved in a liquid mixture of toluene (50 ml), n-propanol (25 ml) and water (25 ml). To the solution, were added 1.0 g (0.23 mol) of lithium chloride, 5.0 g (0.29 mol) of cupric chloride dihydrate to stir the resultant mixture for 1 hour at 40° C. The liquid reaction mixture was poured into water (100 ml) to make extraction with toluene (50 ml × 2). The resulting organic layer was washed with water, dried and concentrated under reduced pressure to obtain a crude product of the title compound. This crude product was recrystallized from methanol (20 ml) to obtain 9.14 g of the title compound as yellow crystals (yield: 92%).
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
7 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

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